Methyl 4-[(propylamino)methyl]benzoate
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Overview
Description
Methyl 4-[(propylamino)methyl]benzoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid and is characterized by the presence of a propylamino group attached to the benzene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(propylamino)methyl]benzoate typically involves the following steps:
Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl benzoate.
Formylation: Methyl benzoate is then subjected to formylation to introduce a formyl group at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(propylamino)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitrobenzoates and halogenated benzoates.
Scientific Research Applications
Methyl 4-[(propylamino)methyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[(propylamino)methyl]benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but without the propylamino group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar to methyl benzoate but with a propyl group instead of a methyl group.
Uniqueness
Methyl 4-[(propylamino)methyl]benzoate is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 4-(propylaminomethyl)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-8-13-9-10-4-6-11(7-5-10)12(14)15-2/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
JIXCDWAYOFIOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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